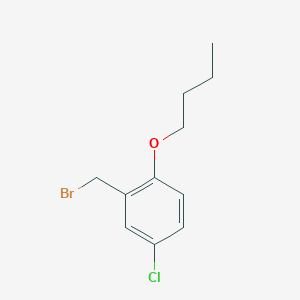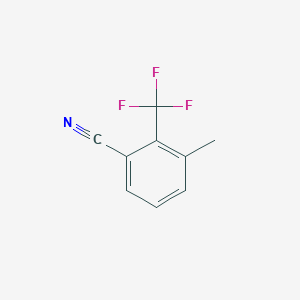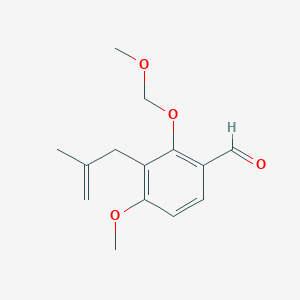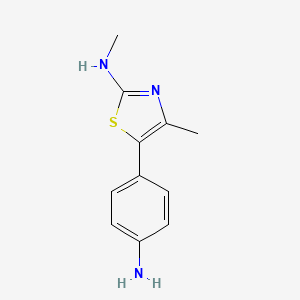![molecular formula C13H21N3O B13885643 4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a dimethylamino group, and a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide typically involves the reaction of 4-aminobenzoyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and induce conformational changes that result in a biological response. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A related compound with similar structural features.
4-aminobenzoyl chloride: Another compound with a benzamide structure.
N,N-dimethylbenzamide: A compound with a similar amide functional group.
Uniqueness
4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide is unique due to the presence of both an amino group and a dimethylamino group, which confer specific chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C13H21N3O |
|---|---|
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
4-amino-N-[3-(dimethylamino)propyl]-N-methylbenzamide |
InChI |
InChI=1S/C13H21N3O/c1-15(2)9-4-10-16(3)13(17)11-5-7-12(14)8-6-11/h5-8H,4,9-10,14H2,1-3H3 |
Clé InChI |
YLLPACHGOOZABB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(C)C(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)

![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)

![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)

![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)



![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
